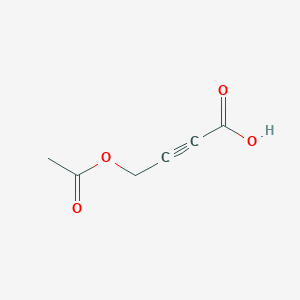
4-(Acetyloxy)but-2-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Acetyloxy)but-2-ynoic acid is an organic compound with the molecular formula C6H6O4 It is characterized by the presence of an acetyloxy group attached to a but-2-ynoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Acetyloxy)but-2-ynoic acid typically involves the acetylation of but-2-ynoic acid. One common method is the reaction of but-2-ynoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: Industrial production of this compound may involve similar acetylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Acetyloxy)but-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted but-2-ynoic acid derivatives.
Scientific Research Applications
4-(Acetyloxy)but-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-(Acetyloxy)but-2-ynoic acid involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical processes. The alkyne group can interact with enzymes and other proteins, potentially leading to inhibition or modulation of their activities.
Comparison with Similar Compounds
But-2-ynoic acid: Lacks the acetyloxy group, making it less reactive in certain chemical reactions.
4-Hydroxybut-2-ynoic acid: Contains a hydroxy group instead of an acetyloxy group, leading to different reactivity and applications.
4-(Methoxy)but-2-ynoic acid: The methoxy group provides different chemical properties compared to the acetyloxy group.
Properties
CAS No. |
88550-28-1 |
|---|---|
Molecular Formula |
C6H6O4 |
Molecular Weight |
142.11 g/mol |
IUPAC Name |
4-acetyloxybut-2-ynoic acid |
InChI |
InChI=1S/C6H6O4/c1-5(7)10-4-2-3-6(8)9/h4H2,1H3,(H,8,9) |
InChI Key |
HZPKZTDDOZLGLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC#CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


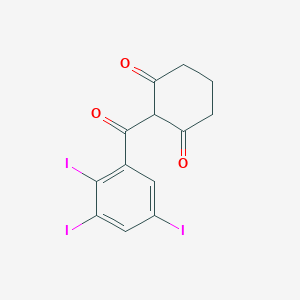
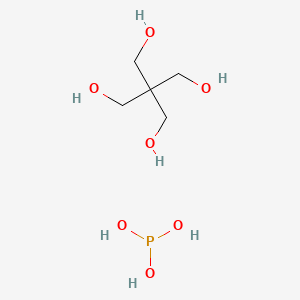
![1-Pentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14390201.png)
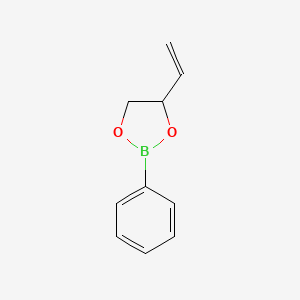
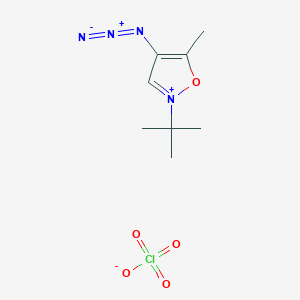
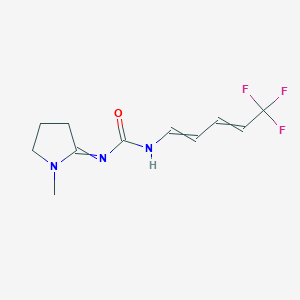
![1-{4-[(Propane-2-sulfonyl)methyl]phenyl}propan-2-one](/img/structure/B14390220.png)

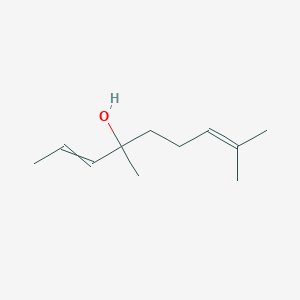
![Benzoic acid;[diethyl(methyl)silyl]methanol](/img/structure/B14390252.png)
dimethylsilane](/img/structure/B14390258.png)
![4-Chloro-2-hexyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B14390263.png)
![Acetic acid;[2-(1-chloroethenyl)-5-methoxyphenyl]methanol](/img/structure/B14390271.png)
![2-{[Methyl(4-methylphenyl)amino]methyl}cyclohexan-1-one](/img/structure/B14390274.png)
